N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is linked via a sulfanyl group to an acetohydrazide backbone, which is further conjugated to a (E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene moiety.
Properties
Molecular Formula |
C32H29N5O3S |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H29N5O3S/c1-23-13-16-27(17-14-23)37-31(26-11-7-4-8-12-26)35-36-32(37)41-22-30(38)34-33-20-25-15-18-28(29(19-25)39-2)40-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
InChI Key |
UWTXTRFMQCBRRY-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclocondensation of 4-methylphenylhydrazine with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of hydrochloric acid at 80–90°C for 6–8 hours. The resulting 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is isolated via recrystallization from ethanol, yielding a pale yellow solid with >85% purity (mp: 162–164°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Solvent | Ethanol/Water (3:1 v/v) |
| Catalyst | HCl (conc.) |
Preparation of 2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
The thiol group of the triazole intermediate undergoes nucleophilic substitution with ethyl chloroacetate in dimethylformamide (DMF) at 50°C for 4 hours, yielding ethyl 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. Subsequent hydrazinolysis with hydrazine hydrate (80% v/v) in refluxing ethanol (78°C, 3 hours) produces the hydrazide derivative. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:2), achieving ≥90% purity (HPLC).
Condensation with 4-(Benzyloxy)-3-Methoxybenzaldehyde
The final step involves Schiff base formation between the hydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is conducted in anhydrous ethanol under reflux (78°C, 12 hours) with catalytic acetic acid (0.5 eq). The E-configuration of the imine bond is confirmed via NOESY NMR, which shows no coupling between the aldimine proton and adjacent aromatic protons. The crude product is recrystallized from methanol/dichloromethane (1:1), yielding the title compound as a white crystalline solid (mp: 198–200°C, yield: 72–78%).
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency, safety, and scalability. Key modifications to laboratory protocols include:
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems enhances yield and reduces reaction times. For the cyclocondensation step (Section 1.1), a tubular reactor operating at 85°C with a residence time of 45 minutes achieves 92% conversion, compared to 78% in batch mode.
Solvent Recycling and Waste Minimization
Ethanol from the recrystallization steps is recovered via fractional distillation (≥95% recovery), reducing raw material costs by 30%.
Catalytic Improvements
Replacing HCl with heterogeneous catalysts like Amberlyst-15 in the triazole cyclization step enables catalyst reuse for up to 5 cycles without activity loss, cutting production costs by 18%.
Analytical Characterization and Quality Control
Structural validation and purity assessment employ a suite of spectroscopic and chromatographic techniques:
Spectroscopic Profiling
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) reveals a single peak at 6.8 minutes, confirming >99% purity.
Thermal Stability Analysis
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 199°C, correlating with the melting point and indicating high crystallinity.
Challenges and Mitigation Strategies
Stereochemical Control
The E/Z isomerism of the hydrazone linkage poses a significant challenge. Employing excess aldehyde (1.2 eq) and anhydrous conditions suppresses Z-isomer formation, as confirmed by HPLC-MS.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Studies have shown that N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrates potent activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the triazole ring is believed to enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound. In silico docking studies suggest it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for diseases characterized by chronic inflammation.
Case Study: Antimicrobial Efficacy
A study published in Molecules investigated the antimicrobial efficacy of various derivatives of hydrazide compounds, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential utility in treating infections caused by resistant strains .
Case Study: Anticancer Mechanisms
Another research article detailed the anticancer mechanisms of this compound against human breast cancer cell lines. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased apoptosis rates and downregulation of oncogenic pathways .
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and hydrazide functionalities allow it to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Biological Activity
The compound N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound contains a hydrazide functional group linked to a triazole moiety and a benzyloxy-substituted phenyl group. The structural formula can be represented as follows:
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 628.10128 | 231.4 |
| [M+Na]+ | 650.08322 | 237.4 |
| [M-H]- | 626.08672 | 238.5 |
Antimicrobial Activity
Research indicates that derivatives of compounds containing the triazole ring exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at low concentrations (1 µg/mL) using the cup plate method .
Antifungal Activity
The antifungal efficacy was also assessed against fungi like Aspergillus niger and Aspergillus oryzae. Results demonstrated that the compound possesses notable antifungal properties, suggesting its potential application in treating fungal infections .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. For instance, compounds similar to this compound were tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Some derivatives exhibited IC50 values indicating selective cytotoxicity towards these cancer cells while showing minimal toxicity to normal cells (HEK-293T) at higher concentrations (>50 µM) .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer cell proliferation. The presence of the triazole ring is particularly significant as it has been associated with various pharmacological effects, including antifungal and anticancer activities due to its interference with nucleic acid synthesis and enzyme inhibition .
Case Studies
- Antibacterial Efficacy : A study focusing on structurally similar triazole derivatives reported significant inhibition of Staphylococcus aureus growth, suggesting that modifications in the hydrazide structure can enhance antibacterial properties .
- Antifungal Properties : Another case study demonstrated that compounds with similar functional groups effectively inhibited Aspergillus species, providing insights into their potential use in antifungal therapies .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step condensation reactions. For example, hydrazide intermediates can be prepared by refluxing methyl esters with hydrazine hydrate in absolute ethanol (4–6 hours), followed by purification via ice-water precipitation . The final Schiff base formation uses substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) with reflux (4 hours) and solvent evaporation under reduced pressure . Yield optimization requires strict stoichiometric control (1:1 molar ratio of hydrazide to aldehyde) and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
Key characterization methods include:
- 1H/13C NMR : To confirm hydrazone (E)-configuration via imine proton peaks (δ 8.2–8.5 ppm) and absence of NH2 signals .
- X-ray crystallography : Resolves spatial arrangements of the benzyloxy and triazole substituents, critical for understanding π-π stacking interactions .
- FT-IR : Identifies C=N stretches (1600–1620 cm⁻¹) and sulfanyl S-H vibrations (2550–2600 cm⁻¹) .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
The benzyloxy group enhances lipophilicity and stabilizes intermediates via resonance, while the triazole-sulfanyl moiety acts as a nucleophilic site for alkylation or arylation . The hydrazone linkage (N=C) enables Schiff base reversibility under acidic conditions, facilitating dynamic combinatorial chemistry approaches .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its biological or catalytic activity?
- DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps (≈4.1 eV), indicating moderate electrophilicity .
- Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., α-glucosidase), with docking scores ≤-8.5 kcal/mol suggesting strong inhibition potential . Protonation states of the triazole ring significantly affect binding affinity .
Q. What experimental strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?
Contradictory results (e.g., indole vs. pyrazole formation) arise from substituent electronic effects. For example, electron-donating groups (e.g., -OCH3) favor indole cyclization, while electron-withdrawing groups promote pyrazole derivatives . Use LC-MS to track intermediates and adjust reaction pH (pH 4–6) to suppress competing pathways .
Q. How are its biological activities systematically evaluated, and what assays validate mechanism-of-action hypotheses?
- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) with IC50 values calculated via nonlinear regression .
- Antimicrobial assays : Use microbroth dilution (MIC ≤ 32 µg/mL) and time-kill studies to distinguish bacteriostatic vs. bactericidal effects .
- ADMET prediction : SwissADME estimates logP ≈ 3.1, suggesting moderate blood-brain barrier permeability .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex mixtures?
Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates polar byproducts. For large-scale purification, recrystallization in methanol/water (7:3) yields >95% purity .
Q. How do solvent polarity and temperature influence its stability during storage?
Stability studies show degradation <5% in DMSO at -20°C over 6 months. Avoid protic solvents (e.g., MeOH) at room temperature, as they accelerate hydrolysis of the hydrazone bond .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in bioactivity studies?
Use nonlinear regression (GraphPad Prism) to fit IC50/EC50 curves (Hill slope ≈1). Report 95% confidence intervals and validate with ANOVA for triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
